molecular formula C19H23N5O3S B2495397 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-39-4

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2495397
CAS No.: 899951-39-4
M. Wt: 401.49
InChI Key: MMNGOSQTHDFNMI-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Biological Activity

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound notable for its structural features, including a cyclopentane ring fused with a pyrimidine structure. The presence of functional groups such as piperazine and nitrobenzyl thioether suggests significant pharmacological potential, particularly in neuroactive and antitumor applications.

Structural Overview

The molecular formula of this compound is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S with a molecular weight of approximately 401.5 g/mol. Its unique combination of a cyclopentane structure and piperazine functionality may confer distinct pharmacological properties not found in other similar compounds.

PropertyValue
Molecular FormulaC19H23N5O3SC_{19}H_{23}N_{5}O_{3}S
Molecular Weight401.5 g/mol
CAS Number920202-73-9

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing pyrimidine cores have demonstrated significant antitumor properties. The structural characteristics of this compound suggest potential efficacy against cancer cells due to the presence of the piperazine moiety .
  • Neuroactive Properties : The piperazine ring is often associated with neuroactive effects, making this compound a candidate for further research in neuropharmacology. Similar compounds have shown promise in treating neurological disorders .
  • Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as diabetes management and cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A series of derivatives based on similar structural motifs have been synthesized and evaluated for their anticancer activity. For example, compounds with thioxopyrimidine moieties showed enhanced inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy .
  • Antimicrobial Activity : Compounds similar to this compound have demonstrated moderate to strong antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with specific receptors and enzymes, enhancing its potential therapeutic profile .

Scientific Research Applications

Pharmacological Applications

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has been investigated for several pharmacological applications:

Neuroactive Agents

Research indicates that compounds similar to this one exhibit neuroprotective and anti-inflammatory properties. Studies have shown that derivatives can inhibit nitric oxide production and other inflammatory markers in human microglia cells, suggesting potential use in treating neurodegenerative diseases and brain injuries .

Antitumor Activity

The compound's structural similarity to known antitumor agents positions it as a candidate for cancer therapy. It has been evaluated for its ability to induce apoptosis in cancer cells and may interact with various biological targets involved in tumor growth.

Antimicrobial Properties

Compounds within the same class have demonstrated antimicrobial activities against a range of pathogens. The presence of the piperazine moiety is often linked to enhanced antimicrobial efficacy .

General Synthetic Route

  • Starting Materials : Use substituted aldehydes, ethyl acetoacetate, and urea.
  • Reaction Conditions : Reflux in ethanol with hydrochloric acid as a catalyst.
  • Purification : Filtration and crystallization to obtain the final product with yields typically ranging from 60% to 80% .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Neuroprotection Studies

A study on triazole-pyrimidine hybrids demonstrated significant neuroprotective effects through inhibition of apoptosis markers in neuronal cells, indicating similar potential for the cyclopentapyrimidine derivatives .

Antitumor Research

Investigations into pyrimidine-based compounds have shown promising results in inducing apoptosis in cancer cell lines, suggesting that modifications such as those found in this compound could enhance therapeutic outcomes .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-21-9-11-22(12-10-21)23-17-4-2-3-16(17)18(20-19(23)25)28-13-14-5-7-15(8-6-14)24(26)27/h5-8H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNGOSQTHDFNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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